molecular formula C20H19N5O B2868615 3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 879583-16-1

3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Numéro de catalogue: B2868615
Numéro CAS: 879583-16-1
Poids moléculaire: 345.406
Clé InChI: ZUJOHTBPUIAKMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-Methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a high-purity chemical reagent designed for research applications only. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable scaffold recognized for its diverse biological activity and utility in medicinal chemistry . Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, representing a promising avenue for novel anti-tuberculosis therapeutic development . Structure-Activity Relationship (SAR) studies highlight that analogues featuring a pyridylmethylamine group at the 7-position, such as the N-(pyridin-2-ylmethyl) group present in this compound, demonstrate significant activity against Mycobacterium tuberculosis . The specific substitution pattern on this core structure, particularly the nature of the aryl group at the 3-position, is a critical determinant of its biological efficacy . Furthermore, this chemical series exhibits potential as a protein kinase inhibitor (PKI), playing a critical role in targeted cancer therapy research . These compounds can act as ATP-competitive inhibitors, disrupting aberrant signaling pathways that are a hallmark of various cancers . Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns, focusing on improving parameters such as potency, selectivity, and metabolic stability . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should consult the available safety data sheets prior to use.

Propriétés

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-14-11-19(22-12-15-7-5-6-10-21-15)25-20(24-14)17(13-23-25)16-8-3-4-9-18(16)26-2/h3-11,13,22H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJOHTBPUIAKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, particularly for its potential as an antimycobacterial agent. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a core structure that includes a methoxyphenyl group at the 3-position, a methyl group at the 5-position, and a pyridin-2-ylmethyl group at the nitrogen atom. Its molecular formula is C20H19N5OC_{20}H_{19}N_{5}O with a molecular weight of approximately 345.4 g/mol.

PropertyValue
Molecular FormulaC20H19N5OC_{20}H_{19}N_{5}O
Molecular Weight345.4 g/mol
CAS Number950391-91-0

The primary biological activity of this compound is its inhibition of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb). Studies indicate that it binds between specific subunits of the ATP synthase enzyme, disrupting ATP synthesis and leading to bacterial cell death . This mechanism positions it as a promising candidate for tuberculosis treatment.

Structure-Activity Relationships (SAR)

Research has demonstrated that variations in the structure of pyrazolo[1,5-a]pyrimidines significantly influence their biological activity. For instance:

  • Substituent Variations : The presence of different substituents at the 3 and 5 positions can enhance or diminish activity against M.tb. Compounds with small substituents at these positions tend to retain higher potency compared to those with bulkier groups .
  • In Vitro Activity : In vitro assays have shown that this compound exhibits potent growth inhibition of M.tb with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL .

Case Studies

  • Antimycobacterial Activity : A study evaluated several pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. The findings indicated that compounds with specific modifications at the 7-position demonstrated enhanced activity against M.tb in culture settings .
  • Toxicity Profile : The compound has been assessed for hERG liability—an important factor in drug development concerning cardiac safety. Results indicated low hERG liability, suggesting a favorable safety profile for further development .
  • Pharmacokinetics : Preliminary studies on mouse and human liver microsomal stability showed promising results, indicating that the compound could maintain effective concentrations in vivo without rapid metabolism .

Potential Therapeutic Applications

Beyond its antimycobacterial properties, there is emerging evidence that pyrazolo[1,5-a]pyrimidines may possess additional therapeutic benefits:

  • Anticancer Properties : Some studies suggest that derivatives may also act as selective protein inhibitors with anticancer potential due to their ability to modulate various signaling pathways involved in cell proliferation and survival .
  • Psychopharmacological Effects : Similar compounds have been investigated for their potential use as anxiolytics or antidepressants, although more research is necessary to establish these effects conclusively .

Comparaison Avec Des Composés Similaires

Substituent Effects at the 3-Position

The 3-position of the pyrazolo[1,5-a]pyrimidine scaffold is critical for target binding. Key comparisons include:

Compound 3-Substituent Biological Activity (M. tb IC₅₀) Microsomal Stability (Mouse/Human) Reference
Target Compound 2-Methoxyphenyl Not reported Not reported
3-(4-Fluorophenyl) Analogs (e.g., 32) 4-Fluorophenyl 0.02–0.5 µM >60 min (mouse/human)
3-(4-Chlorophenyl) Analog 4-Chlorophenyl Moderate activity Moderate stability
3-(2-Fluorophenyl) (Compound 11) 2-Fluorophenyl 0.1–1 µM Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) at the 3-position enhance antimycobacterial activity compared to electron-donating groups (e.g., 2-methoxy) .
  • The 2-methoxyphenyl group in the target compound may reduce steric hindrance but could compromise binding affinity due to decreased electron-withdrawing effects .

Substituent Effects at the 5-Position

The 5-position influences solubility and metabolic stability:

Compound 5-Substituent LogP hERG Inhibition (IC₅₀) Reference
Target Compound Methyl ~3.5 (calc) Not reported
5-Phenyl (Compound 47) Phenyl ~4.2 >30 µM
5-(4-Methoxyphenyl) (Compound 34) 4-Methoxyphenyl ~3.8 >30 µM
5-(4-Isopropylphenyl) (Compound 35) 4-Isopropylphenyl ~5.1 >30 µM

Key Observations :

  • Methyl at the 5-position (target compound) improves metabolic stability compared to bulky aryl groups (e.g., 4-isopropylphenyl) but may reduce potency .
  • Increased hydrophobicity (higher LogP) correlates with improved microsomal stability but raises hERG liability risks .

Modifications to the 7-Amine Side Chain

The pyridin-2-ylmethylamine side chain is conserved in many analogs, but substitutions on the pyridine ring alter pharmacokinetics:

Compound Pyridine Substituent Solubility (µg/mL) Bioavailability (%) Reference
Target Compound None (2-pyridyl) Not reported Not reported
6-Methylpyridin-2-yl (Compound 47) 6-Methyl 12.5 45 (mouse)
6-Methoxypyridin-2-yl (Compound 48) 6-Methoxy 8.2 38 (mouse)
6-(4-Methylpiperazin-1-yl) (Compound 51) 6-(4-Methylpiperazin-1-yl) 5.1 28 (mouse)

Key Observations :

  • Hydrophilic groups (e.g., methoxy, piperazinyl) on the pyridine ring reduce solubility but may enhance target engagement .
  • The unmodified pyridin-2-ylmethylamine in the target compound likely balances lipophilicity and solubility.

Research Findings and Implications

Antimycobacterial Activity

  • Analogs with 3-(4-fluorophenyl) and 5-alkyl/aryl groups (e.g., Compound 32) exhibit sub-micromolar IC₅₀ values against M. tb, attributed to optimal ATP synthase binding .
  • The target compound’s 2-methoxyphenyl group may reduce potency compared to 4-fluorophenyl analogs but could mitigate toxicity risks .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.